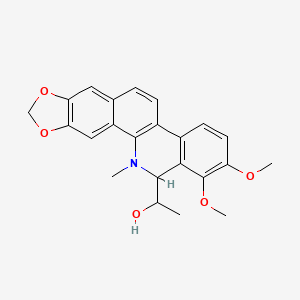
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is a chemical compound belonging to the class of alkaloids. Alkaloids are naturally occurring compounds that contain basic nitrogen atoms. This compound is derived from the plant Chelidonium majus, commonly known as greater celandine. It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine typically involves the following steps:
Starting Material: The synthesis begins with the extraction of chelerythrine from the plant Chelidonium majus.
Hydroxylation: Chelerythrine undergoes a hydroxylation reaction to introduce a hydroxyethyl group at the 6th position. This step requires specific reagents and conditions to ensure the selective introduction of the hydroxyethyl group.
Reduction: The compound is then subjected to a reduction reaction to convert the double bond in the chelerythrine structure to a single bond, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed to extract chelerythrine, which is then subjected to the hydroxylation and reduction reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be further reduced to modify its structure and enhance its biological activity.
Substitution: The hydroxyethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
Oxidation: Formation of 6-(1-Oxoethyl)-5,6-dihydrochelerythrine.
Reduction: Formation of fully reduced derivatives with enhanced biological activity.
Substitution: Formation of various substituted derivatives with different functional groups.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and microbial processes.
Pathways Involved: It modulates signaling pathways related to inflammation and microbial growth, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
Chelerythrine: The parent compound from which 6-(1-Hydroxyethyl)-5,6-dihydrochelerythrine is derived.
6-(1-Oxoethyl)-5,6-dihydrochelerythrine: An oxidized derivative with different biological properties.
Substituted Derivatives: Various derivatives with different functional groups introduced at the hydroxyethyl position.
Uniqueness
This compound is unique due to its specific hydroxyethyl substitution, which imparts distinct biological activities compared to its parent compound and other derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
属性
分子式 |
C23H23NO5 |
|---|---|
分子量 |
393.4 g/mol |
IUPAC 名称 |
1-(1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)ethanol |
InChI |
InChI=1S/C23H23NO5/c1-12(25)21-20-14(7-8-17(26-3)23(20)27-4)15-6-5-13-9-18-19(29-11-28-18)10-16(13)22(15)24(21)2/h5-10,12,21,25H,11H2,1-4H3 |
InChI 键 |
KGXGGTSECNVCSW-UHFFFAOYSA-N |
规范 SMILES |
CC(C1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




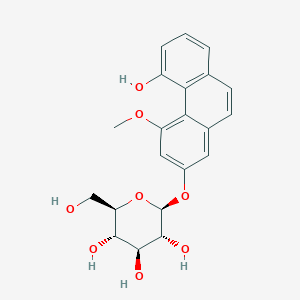
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141908.png)
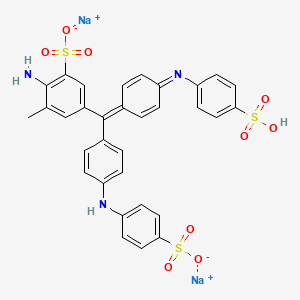
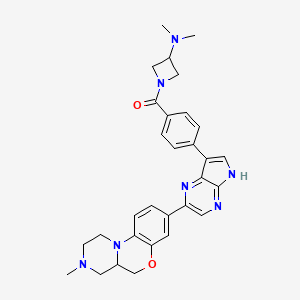

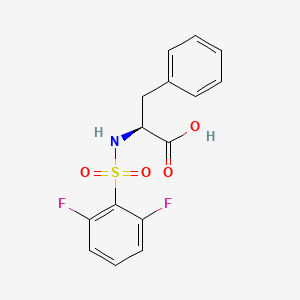

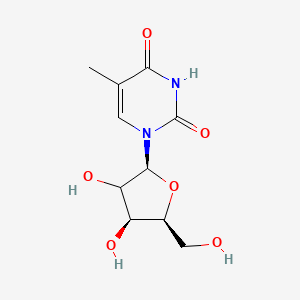
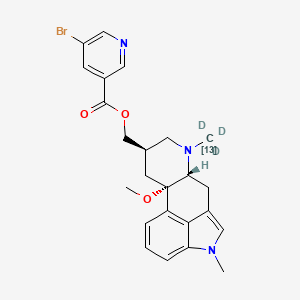
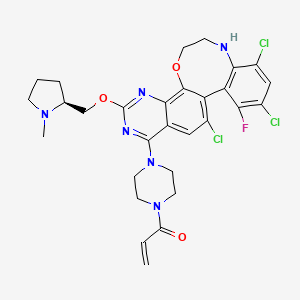
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)

